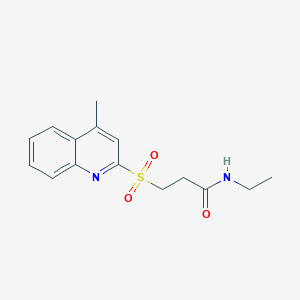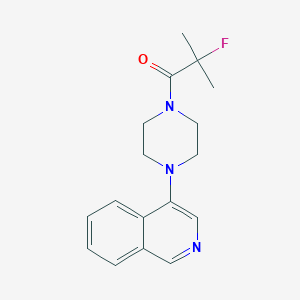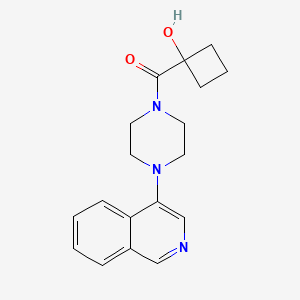
4-Methyl-2-(2-pyrazol-1-ylethylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(2-pyrazol-1-ylethylsulfonyl)quinoline, also known as PMSQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PMSQ is a small molecule inhibitor that has shown promising results in various scientific research applications, particularly in the field of cancer research.
Mecanismo De Acción
4-Methyl-2-(2-pyrazol-1-ylethylsulfonyl)quinoline exerts its anticancer effects by inhibiting the activity of several key enzymes involved in cancer cell growth and survival. Specifically, this compound targets the enzyme AKR1C3, which is overexpressed in many types of cancer and plays a critical role in tumor growth and progression.
Biochemical and physiological effects:
In addition to its anticancer effects, this compound has also been shown to have anti-inflammatory and neuroprotective effects. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in inflammation, and to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Methyl-2-(2-pyrazol-1-ylethylsulfonyl)quinoline is its relatively low toxicity compared to other anticancer agents, which makes it a promising candidate for further development. However, one limitation is that this compound has low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-Methyl-2-(2-pyrazol-1-ylethylsulfonyl)quinoline. One area of interest is the development of more soluble analogs of this compound that can be administered more easily in vivo. Another potential direction is the investigation of this compound as a potential treatment for other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers for patient selection.
Métodos De Síntesis
4-Methyl-2-(2-pyrazol-1-ylethylsulfonyl)quinoline can be synthesized through a multi-step process involving the reaction of 4-methyl-2-aminophenol with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with hydrazine hydrate. The final step involves the reaction of the intermediate compound with 2-(pyrazol-1-yl)ethanesulfonyl chloride to yield this compound.
Aplicaciones Científicas De Investigación
4-Methyl-2-(2-pyrazol-1-ylethylsulfonyl)quinoline has been extensively studied for its potential use as an anticancer agent. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-methyl-2-(2-pyrazol-1-ylethylsulfonyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-12-11-15(17-14-6-3-2-5-13(12)14)21(19,20)10-9-18-8-4-7-16-18/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMLBRXGXXBULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)S(=O)(=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-6-methoxypyridazin-3-one](/img/structure/B7678897.png)
![3-Bromo-1-[(2-methylpyrazol-3-yl)methyl]pyridin-2-one](/img/structure/B7678905.png)
![6-Methoxy-2-[[3-(1-methylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]pyridazin-3-one](/img/structure/B7678907.png)


![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)
![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)

![1-(4-Acetylpiperazin-1-yl)-3-[(4-chlorothiophen-2-yl)methylamino]propan-1-one](/img/structure/B7678940.png)

![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)
![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)
![4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline](/img/structure/B7678978.png)

